2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
Overview
Description
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, an imidazole ring, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.
Alkylation and Substitution: The tert-butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline and imidazole compounds.
Scientific Research Applications
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-amine: Lacks the imidazole ring, making it less versatile in biological applications.
N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine: Lacks the tert-butyl and dimethyl groups, which may affect its stability and reactivity.
Uniqueness
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine is unique due to its combination of a quinazoline core, an imidazole ring, and multiple alkyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-tert-butyl-7,7-dimethyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5/c1-12-16(23-11-22-12)10-20-14-7-19(5,6)8-15-13(14)9-21-17(24-15)18(2,3)4/h9,11,14,20H,7-8,10H2,1-6H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJNRBQPBWSLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CNC2CC(CC3=NC(=NC=C23)C(C)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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